molecular formula C9H10BrFO B8380691 1-Bromo-5-ethyl-4-fluoro-2-methoxybenzene

1-Bromo-5-ethyl-4-fluoro-2-methoxybenzene

Cat. No.: B8380691
M. Wt: 233.08 g/mol
InChI Key: QNUMKODPUNRQTP-UHFFFAOYSA-N
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Description

1-Bromo-5-ethyl-4-fluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C9H10BrFO and its molecular weight is 233.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-bromo-5-ethyl-4-fluoro-2-methoxybenzene

InChI

InChI=1S/C9H10BrFO/c1-3-6-4-7(10)9(12-2)5-8(6)11/h4-5H,3H2,1-2H3

InChI Key

QNUMKODPUNRQTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1F)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-ethyl-2-fluoro-4-methoxybenzene (MET) (7.70 g, 50 mmol) was dissolved in acetonitrile (100 mL), and NBS (9.80 g, 55 mmol) was added in a single solid addition. The reaction was stirred at rt and was completed in 3-4 hours. The reaction mixture was quenched with 2M Na2SO3 (40 mL, 0.08 mol) and concentrated to ¼ of the total volume, then diluted with water (80 mL) and petroleum ether (50 mL). The organic layer was cut and washed with water (3×50 mL), 1M NaOH (50 mL), water (50 mL), dried over Na2SO4 and filtered. The solvent was removed under reduced pressure to yield 1-bromo-5-ethyl-4-fluoro-2-methoxybenzene (BrMET) as a colorless oil (11.16 g, 96%): 1H NMR (CDCl3) δ 1.19 (t, J=7.6, 3H), 2.58 (q, J=7.6, 2H), 3.85 (s, 3H), 6.61 (d, J=11.4, 1H), 7.35 (d, J=8.1, 1H).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

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